molecular formula C13H17N3O6 B5069808 1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid

1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid

Cat. No.: B5069808
M. Wt: 311.29 g/mol
InChI Key: GWUUOPYURRHNAE-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)methyl]piperazine typically involves the reaction of 3-nitrobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]piperazine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can act as a scaffold, allowing the compound to fit into specific binding sites on proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid is unique due to the presence of both the nitrophenyl group and the piperazine ring, which confer distinct chemical reactivity and potential biological activity. The combination with oxalic acid may also enhance its solubility and stability .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;3-1(4)2(5)6/h1-3,8,12H,4-7,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUUOPYURRHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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